3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and benzofuran core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(4-methyl-2-thiazolyl)-1-benzofuran-3-carboxamide
- 3-methyl-2-(2-methyl-1,3-thiazol-4-yl)-1-benzofuran-4-carboxamide
Uniqueness
3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzofuran core and a thiazole ring makes it particularly versatile in various applications .
Properties
Molecular Formula |
C15H14N2O2S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2S/c1-9-12-5-3-4-6-13(12)19-14(9)15(18)16-7-11-8-20-10(2)17-11/h3-6,8H,7H2,1-2H3,(H,16,18) |
InChI Key |
NSNJBHZKVYLDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CSC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.